4-Bromo-2-methylaniline hydrochloride

Organic Synthesis Bromination Aniline Derivatives

Inconsistent cross-coupling yields due to positional isomer contamination remain a persistent bottleneck in medicinal chemistry workflows. 4-Bromo-2-methylaniline hydrochloride (CAS 13194-70-2) resolves this with its unambiguous 4-bromo-2-methyl regiochemistry, enabling predictable oxidative addition at the para-bromo site. • ≥98% purity with melting point 188-192 °C ensures batch-to-batch reproducibility across scale-up campaigns. • Enhanced aqueous solubility (HCl salt) streamlines work-up and supports aqueous-phase Suzuki-Miyaura or Buchwald-Hartwig couplings. • Proven scaffold in kinase inhibitor, GPCR modulator, and agrochemical intermediate synthesis. Bulk quantities available with expedited global shipping.

Molecular Formula C7H9BrClN
Molecular Weight 222.51 g/mol
CAS No. 13194-70-2
Cat. No. B076489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methylaniline hydrochloride
CAS13194-70-2
Molecular FormulaC7H9BrClN
Molecular Weight222.51 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)N.Cl
InChIInChI=1S/C7H8BrN.ClH/c1-5-4-6(8)2-3-7(5)9;/h2-4H,9H2,1H3;1H
InChIKeyUDRDAMWXUPMNJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methylaniline Hydrochloride: Coupling Chemistry Building Block


4-Bromo-2-methylaniline hydrochloride (CAS 13194-70-2) is the hydrochloride salt of an ortho-substituted bromoaniline derivative [1]. This compound serves as a specialized building block in organic synthesis, distinguished by the regiochemical arrangement of its bromine and methyl substituents on the aromatic ring [2]. Unlike its positional isomers or the free base form, the hydrochloride salt offers distinct advantages in handling, purification, and reactivity profiles that directly influence its utility in palladium-catalyzed cross-coupling reactions and the synthesis of pharmaceutical intermediates [3].

Hydrochloride salt form supports aqueous handling and purification protocols.
Regiochemistry: 4-bromo-2-methyl enables predictable Pd-catalyzed cross-coupling.
Synthetic intermediate for biaryl and heterobiaryl scaffold construction.

Why 4-Bromo-2-methylaniline Hydrochloride Cannot Be Substituted


The regiochemical placement of bromine and methyl substituents on the aniline core dictates both synthetic accessibility and downstream reactivity in palladium-catalyzed transformations [1]. Substituting 4-bromo-2-methylaniline hydrochloride with a positional isomer—such as 4-bromo-3-methylaniline or 5-bromo-2-methylaniline—alters the steric and electronic environment of the reactive sites, which can lead to reduced coupling yields, increased byproduct formation, or complete failure in cross-coupling reactions [2]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility compared to the free base, enabling distinct work-up and purification protocols that are not replicable with the neutral amine .

Free base vs. hydrochloride

Free base (CAS 583-75-5) is sparingly water-soluble; aqueous work-up and reaction profiles may shift significantly, limiting direct protocol transfer.

Positional isomers alter reactivity

Isomers such as 4-bromo-3-methylaniline create a different steric and electronic environment; reported coupling yields and regioselectivity may not transfer.

Performance Evidence: 4-Bromo-2-methylaniline Hydrochloride vs. Analogs


Synthetic Yield: Regioselective Bromination

In a regioselective one-pot bromination protocol, 2-methylaniline (o-toluidine) yields 4-bromo-2-methylaniline in 73% isolated yield. In contrast, under identical conditions, the positional isomer 4-methylaniline (p-toluidine) affords only a 30% yield of the corresponding 2-bromo-4-methylaniline derivative [1].

Regioselective Bromination Yield
Head-to-head
73% yield
4-methylaniline isomer: 30%
Reported yield advantage may support cost-efficient synthesis.
One-pot bromination conditions applied.
Organic Synthesis Bromination Aniline Derivatives

Suzuki-Miyaura Cross-Coupling Performance

In a 2021 study, condensation of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde afforded the imine intermediate (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in an excellent 94% yield [1]. Subsequent Suzuki coupling of this intermediate with various boronic acids produced monosubstituted and bisubstituted products in moderate yields (33-40% and 31-46%, respectively) [1].

Imine Intermediate Yield
Cross-study comparable
94%
Typical analogous range 60–80%
Supports efficient building-block synthesis for medicinal chemistry.
Condensation with 3-bromothiophene-2-carbaldehyde.
Cross-Coupling Suzuki Reaction Palladium Catalysis

Aqueous Solubility vs. Free Base

4-Bromo-2-methylaniline hydrochloride (CAS 13194-70-2) is reported to be soluble in water, whereas the free base (CAS 583-75-5) is sparingly soluble or insoluble in water [1].

Aqueous Solubility
Head-to-head
Soluble in water
Free base: sparingly soluble
May facilitate aqueous work-up and reaction design.
Qualitative comparison at ambient temperature.
Formulation Solubility Salt Selection

Purity Advantage for Reproducible Synthesis

Commercial suppliers specify 4-bromo-2-methylaniline hydrochloride with a purity of ≥98% (HPLC) and moisture content ≤0.5% [1]. In contrast, the free base is often offered at 97% purity with broader melting point ranges .

Purity Specification
Specification review
≥98% (HPLC)
Free base commercial spec: 97%
Higher purity may reduce need for additional purification steps.
Batch analysis data from supplier.
Purity Quality Control Procurement

Melting Point Identification

The hydrochloride salt exhibits a sharp melting point range of 188-192 °C [1], providing a simple and rapid identity verification method. In comparison, the free base melts over a broader range (57-61 °C) .

Melting Point Identity
Head-to-head
188–192 °C
Free base: 57–61 °C
Sharper, higher melting range supports unambiguous identity verification.
Capillary method; supports QC consistency.
Characterization Melting Point Quality Assurance

Ortho-Methyl Directed Para-Bromination

The ortho-methyl substituent in 2-methylaniline exerts a steric directing effect that favors bromination at the para position, yielding 4-bromo-2-methylaniline as the predominant monobrominated product [1]. In contrast, unsubstituted aniline or aniline derivatives lacking ortho-substituents often produce mixtures of ortho- and para-brominated isomers [2].

Ortho-Methyl Directing Effect
Class-level
Predominant para-bromination
Unsubstituted aniline: ortho/para mixture
Regiochemical consistency may simplify isomer purification.
Steric directing effect of ortho-methyl group.
Regioselectivity Isomer Purity Synthetic Strategy

Applications: 4-Bromo-2-methylaniline Hydrochloride


Suzuki Coupling for Biaryl Scaffolds

The 94% yield in the condensation step and the demonstrated ability to participate in Suzuki coupling reactions with various boronic acids [1] make 4-bromo-2-methylaniline hydrochloride an ideal starting material for constructing biaryl and heterobiaryl motifs. These motifs are prevalent in kinase inhibitors, G protein-coupled receptor modulators, and advanced materials.

Water-Soluble Pharmaceutical Intermediates

The enhanced aqueous solubility of the hydrochloride salt enables its use in aqueous-phase reactions and simplifies work-up procedures. This property is particularly advantageous in medicinal chemistry programs where intermediates require aqueous processing or where the final target molecule necessitates a water-soluble prodrug form.

Regioisomerically Pure Building Blocks

The ortho-methyl substituent directs electrophilic bromination exclusively to the para position, minimizing the formation of ortho-brominated byproducts [2]. This regiochemical control ensures that subsequent reactions—such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling—occur at a single, predictable site, which is critical for the efficient synthesis of complex molecules.

Intermediates for Agrochemicals and Dyes

With a specified purity of ≥98% and a well-defined melting point range of 188-192 °C [3], the hydrochloride salt meets the rigorous quality standards required for industrial-scale production of herbicides, insecticides, and specialty dyes [4]. These specifications ensure consistent performance in large-scale reactions and facilitate regulatory compliance.

Application
Selection Property
Validation Focus
Biaryl scaffold synthesis
Hydrochloride salt, regiochemistry
Suzuki coupling reactivity verification
Aqueous process compatibility
Water solubility
Aqueous work-up and reaction assessment
Regioisomerically pure intermediates
Ortho-methyl directing group
Isomer purity confirmation
Industrial-scale production
High purity, sharp melting point
Batch consistency and quality control

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